molecular formula C18H17N3O3S2 B11518873 2-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide

2-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B11518873
M. Wt: 387.5 g/mol
InChI Key: JSGSTWOFQCFBHP-UHFFFAOYSA-N
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Description

2-{2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzamide is a complex organic compound characterized by the presence of a benzothiazole ring, an ethoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzamide typically involves multiple steps. One common route includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form Schiff base ligands. These ligands are then reacted with acetamido derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The ethoxy and acetamido groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its bioactivity make it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-11-7-8-14-15(9-11)26-18(21-14)25-10-16(22)20-13-6-4-3-5-12(13)17(19)23/h3-9H,2,10H2,1H3,(H2,19,23)(H,20,22)

InChI Key

JSGSTWOFQCFBHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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